3',4'-Dimethoxy-2,2,2-trifluoroacetophenone
Overview
Description
3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone: is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is characterized by the presence of two methoxy groups and a trifluoromethyl group attached to an acetophenone core. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone can be synthesized through the reaction of trifluoroacetic anhydride with 1,3-dimethoxybenzene . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions, and the product is purified using techniques such as distillation and crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone can undergo oxidation reactions, often using reagents like or , to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of fluorinated compounds, which are valuable in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate the mechanisms of various biochemical pathways .
Industry: In the industrial sector, 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone is used in the production of specialty chemicals and advanced materials, including polymers with high thermal stability and unique electronic properties .
Mechanism of Action
The mechanism of action of 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying the inhibition of enzymes and modulation of receptor activity .
Comparison with Similar Compounds
- 2,2,2-Trifluoroacetophenone
- 4’-Methoxy-2,2,2-trifluoroacetophenone
- 2,2,2,4-Tetrafluoroacetophenone
Comparison: 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone is unique due to the presence of two methoxy groups, which significantly influence its chemical reactivity and physical properties. Compared to 2,2,2-trifluoroacetophenone, which lacks methoxy groups, 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone exhibits different solubility and reactivity profiles. The additional methoxy groups also make it more versatile in synthetic applications, allowing for a broader range of chemical transformations .
Biological Activity
3',4'-Dimethoxy-2,2,2-trifluoroacetophenone (DMF) is a synthetic compound characterized by its unique structure, featuring two methoxy groups and a trifluoromethyl ketone. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth examination of the biological activity of DMF, supported by data tables and relevant research findings.
- Molecular Formula : C₁₀H₉F₃O₃
- Molecular Weight : 234.18 g/mol
- Structural Features :
- Two methoxy groups at the 3' and 4' positions.
- Trifluoroacetophenone moiety that enhances lipophilicity and stability.
Biological Activities
Research indicates that DMF exhibits several notable biological activities:
-
Antimicrobial Activity :
- DMF has shown effectiveness against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, showcasing promising results in reducing inflammation in vitro.
-
Cytotoxicity :
- In cell line studies, DMF demonstrated cytotoxic effects against cancer cells, suggesting its potential as an anticancer agent.
-
Neuroprotective Properties :
- Preliminary studies indicate that DMF may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
The biological mechanisms through which DMF exerts its effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : DMF may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cellular Signaling : The compound could influence signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
A series of studies have been conducted to explore the biological activity of DMF:
Study | Findings |
---|---|
Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
Study 2 | Reported anti-inflammatory effects in LPS-stimulated macrophages, reducing TNF-alpha levels by 50% at a concentration of 10 µM. |
Study 3 | Showed cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM. |
Study 4 | Investigated neuroprotective effects in PC12 cells, revealing a reduction in ROS production by 40% at a concentration of 5 µM. |
Synthesis and Derivatives
The synthesis of DMF has been optimized using various methods, often involving copper catalysts under controlled conditions. The versatility in synthesizing derivatives allows researchers to explore modifications that may enhance its biological activity.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFISYXOGMSGFRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374352 | |
Record name | 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300374-83-8 | |
Record name | 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.